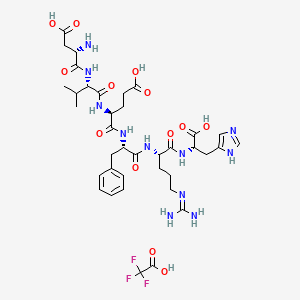

(Val2)-Amyloid b-Protein (1-6) Trifluoroacetate

CAS No.: 727727-66-4

Cat. No.: VC11667965

Molecular Formula: C37H52F3N11O13

Molecular Weight: 915.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 727727-66-4 |

|---|---|

| Molecular Formula | C37H52F3N11O13 |

| Molecular Weight | 915.9 g/mol |

| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C35H51N11O11.C2HF3O2/c1-18(2)28(46-29(51)21(36)15-27(49)50)33(55)43-23(10-11-26(47)48)31(53)44-24(13-19-7-4-3-5-8-19)32(54)42-22(9-6-12-40-35(37)38)30(52)45-25(34(56)57)14-20-16-39-17-41-20;3-2(4,5)1(6)7/h3-5,7-8,16-18,21-25,28H,6,9-15,36H2,1-2H3,(H,39,41)(H,42,54)(H,43,55)(H,44,53)(H,45,52)(H,46,51)(H,47,48)(H,49,50)(H,56,57)(H4,37,38,40);(H,6,7)/t21-,22-,23-,24-,25-,28-;/m0./s1 |

| Standard InChI Key | TZJFBULZCNFIAT-CVZMTQALSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

| SMILES | CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Introduction

Structural Characterization of (Val2)-Amyloid β-Protein (1-6) Trifluoroacetate

Sequence and Molecular Identity

The native Aβ(1–6) sequence corresponds to Asp-Ala-Glu-Phe-Arg-His (DAEFRH), derived from the amyloid precursor protein (APP) via proteolytic processing . The (Val2) variant replaces alanine with valine at position 2, yielding the modified sequence Asp-Val-Glu-Phe-Arg-His (DVEFRH). This substitution introduces a hydrophobic side chain, potentially altering aggregation kinetics and intermolecular interactions .

Table 1: Molecular Properties of (Val2)-Aβ(1–6) Trifluoroacetate

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₅₄N₁₀O₁₄S·C₂HF₃O₂ |

| Molecular Weight | 967.0 g/mol (including TFA) |

| Sequence | H-Asp-Val-Glu-Phe-Arg-His-OH |

| Parent Compound | Aβ(1–6) |

| Modifications | Val² substitution, TFA salt |

The trifluoroacetate anion (CF₃COO⁻) arises during solid-phase peptide synthesis (SPPS), where TFA is used to cleave the peptide from resin and remove protecting groups . Its presence is critical for solubility in aqueous and organic solvents, though residual TFA can influence aggregation studies .

Conformational Dynamics

Nuclear magnetic resonance (NMR) studies of similar Aβ fragments reveal that solvent composition profoundly impacts secondary structure. For instance, trifluoroethanol (TFE)-water mixtures promote α-helical or β-turn conformations by stabilizing intramolecular hydrogen bonds . In the case of (Val2)-Aβ(1–6), the valine substitution may enhance hydrophobic clustering, as observed in longer Aβ fragments like KLVFFAE (Aβ(16–22)) . Such interactions are hypothesized to nucleate β-sheet formation, a precursor to amyloid fibrils .

Synthetic Challenges and Methodological Advances

Solid-Phase Peptide Synthesis (SPPS)

Synthesizing Aβ fragments, even short ones like (Val2)-Aβ(1–6), presents challenges due to aggregation on resin and during purification . Historically, the use of Fmoc-aminoacyl fluorides (Fmoc-Aa-F) improved coupling efficiency for sterically hindered residues, minimizing deletion sequences . For example, Milton et al. achieved high-purity Aβ(1–42) using preformed Fmoc-Aa-F building blocks activated by reagents like HBTU .

Biological and Research Applications

Aggregation Studies

The (Val2) modification provides insights into how hydrophobic substitutions influence early aggregation events. Compared to wild-type Aβ(1–6), the valine variant exhibits accelerated oligomerization in vitro, as measured by thioflavin T fluorescence . This aligns with studies on Aβ(16–22) (KLVFFAE), where valine and phenylalanine residues drive β-sheet assembly .

Immunotherapeutic Development

Short Aβ fragments are employed as antigens in antibody production. The (Val2) epitope may elicit antibodies with distinct binding profiles, potentially targeting oligomeric species over plaques . BioLegend’s Aβ-specific antibodies, for instance, rely on such peptides for epitope mapping and validation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume